molecular formula C21H27N5O B6751863 1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide

1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide

Cat. No.: B6751863
M. Wt: 365.5 g/mol
InChI Key: NCOWWLCVNJALQC-UHFFFAOYSA-N
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Description

1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzodiazepine core: This is achieved through a cyclization reaction involving a suitable precursor, such as an ortho-diamine and a carbonyl compound.

    Introduction of the piperidine and pyridine moieties: This step involves the functionalization of the benzodiazepine core with piperidine and pyridine groups through nucleophilic substitution reactions.

    Methylation and carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological targets can be studied to understand its pharmacological properties.

    Medicine: It may have potential therapeutic applications in the treatment of neurological disorders.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include:

    GABA receptors: Benzodiazepines are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and anxiolytic effects.

    Ion channels: The compound may modulate the activity of ion channels, affecting neuronal excitability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide is unique due to its specific structural features, such as the presence of the piperidine and pyridine moieties, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

IUPAC Name

1-methyl-N-(6-piperidin-1-ylpyridin-3-yl)-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-24-13-14-26(16-17-7-3-4-8-19(17)24)21(27)23-18-9-10-20(22-15-18)25-11-5-2-6-12-25/h3-4,7-10,15H,2,5-6,11-14,16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOWWLCVNJALQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC2=CC=CC=C21)C(=O)NC3=CN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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